2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorophenoxy group, a pyridinyl group, and a triazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Coupling of Intermediates: The final step involves coupling the fluorophenoxy intermediate with the triazole ring and the pyridinyl group under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 2-(4-bromophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Uniqueness
The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs with different substituents on the phenoxy group.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c17-12-1-3-15(4-2-12)24-11-16(23)19-9-13-10-22(21-20-13)14-5-7-18-8-6-14/h1-8,10H,9,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZPYYSTBLNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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